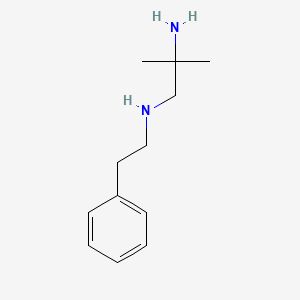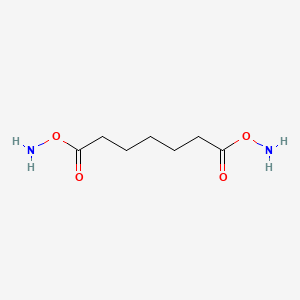
(2-Aminopropyl)(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminopropyl)(2-phenylethyl)amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of both an aminopropyl and a phenylethyl group attached to the same nitrogen atom. Phenethylamines are known for their wide range of biological activities and are found in various natural and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(2-phenylethyl)amine typically involves the reaction of 2-phenylethylamine with 2-bromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the electrophilic carbon of 2-bromopropane, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-phenylethylamine, 2-bromopropane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Catalyst: Potassium carbonate (K2CO3)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts and automated systems further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminopropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles
Reduction: Secondary or tertiary amines
Substitution: Alkylated or sulfonylated amines
Applications De Recherche Scientifique
(2-Aminopropyl)(2-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in neurotransmission and potential effects on the central nervous system.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (2-Aminopropyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand for trace amine-associated receptor 1 (TAAR1), modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.
Uniqueness
(2-Aminopropyl)(2-phenylethyl)amine is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
Clé InChI |
WKOORXPJCFZZDN-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)





![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

